molecular formula C15H13N3OS B2939616 4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine CAS No. 485334-75-6

4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine

Cat. No.: B2939616
CAS No.: 485334-75-6
M. Wt: 283.35
InChI Key: UAXALMYFSXJXSD-UHFFFAOYSA-N
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Description

4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine is a heterocyclic compound that contains both pyridine and oxadiazole rings

Preparation Methods

The synthesis of 4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine typically involves the reaction of 4-methylbenzyl chloride with thiourea to form 4-methylbenzyl isothiocyanate. This intermediate is then reacted with hydrazine hydrate to yield 4-methylbenzylthiosemicarbazide. The final step involves the cyclization of this intermediate with pyridine-2-carboxylic acid in the presence of phosphorus oxychloride to form the desired compound .

Chemical Reactions Analysis

4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, nucleophiles like amines for substitution, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions are sulfoxides, sulfones, substituted derivatives, and thiols.

Scientific Research Applications

4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to be due to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound may interact with enzymes or other proteins, disrupting their normal function and leading to the death of the microorganism .

Comparison with Similar Compounds

Similar compounds to 4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-11-2-4-12(5-3-11)10-20-15-18-17-14(19-15)13-6-8-16-9-7-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXALMYFSXJXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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